molecular formula C3H5NaO2 B1628493 Sodium propionate-2,3-13C2 CAS No. 201996-20-5

Sodium propionate-2,3-13C2

Cat. No. B1628493
CAS RN: 201996-20-5
M. Wt: 98.046 g/mol
InChI Key: JXKPEJDQGNYQSM-AWQJXPNKSA-M
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Description

Sodium propionate-2,3-13C2 is a variant of sodium propionate where the 2nd and 3rd carbon atoms are Carbon-13 isotopes . It has a linear formula of 13CH313CH2CO2Na . The compound is a solid with a molecular weight of 98.05 .


Synthesis Analysis

The synthesis of this compound is typically achieved by neutralizing propionic acid with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula 13CH313CH2CO2Na . The compound has a molecular weight of 98.05 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 285-286°C .

Scientific Research Applications

  • Synthesis and Analytical Uses Sodium propionate-2,3-13C2 has been utilized in the synthesis of labeled compounds for analytical purposes. For instance, in a study by Iida, Uegaki, and Kajiwara (1994), sodium [3-13C]- and [3-13CD3]propionate were synthesized from 2,4,4-trimethyl-2-oxazoline, using nuclear magnetic resonance (NMR) spectroscopy for confirmation. This illustrates the compound's utility in creating labeled derivatives for spectroscopic analysis (Iida, Uegaki, & Kajiwara, 1994).

  • Biological and Environmental Research this compound plays a significant role in biological and environmental research. Tholozan et al. (1988) discovered that sodium propionate can be converted to butyrate in methanogenic ecosystems, revealing a pathway for propionate to butyrate conversion and demonstrating the compound's importance in microbial metabolic studies (Tholozan et al., 1988).

  • Medical Research In medical research, this compound has been investigated for its potential therapeutic applications. Tong et al. (2016) explored the effects of sodium propionate on intestinal barrier function and inflammation in colitis mice, highlighting its potential in treating inflammatory diseases (Tong et al., 2016).

  • Insect Metabolism Studies The compound's application extends to entomology, where it has been used to study insect metabolism. Blomquist and Kearney (1976) incorporated sodium propionate into cuticular hydrocarbons of cockroaches, demonstrating its role in insect biochemistry (Blomquist & Kearney, 1976).

  • Nuclear Magnetic Resonance Research Nuclear Magnetic Resonance (NMR) studies have also benefitted from this compound. Dillwith et al. (1982) used carbon 13 NMR to study methyl-branched hydrocarbon biosynthesis in houseflies, underscoring the compound's usefulness in detailed biochemical pathway analysis (Dillwith, Nelson, Pomonis, Nelson, & Blomquist, 1982).

  • Stable Isotope Probing in Microbial Ecology Lueders, Pommerenke, and Friedrich (2004) employed stable-isotope probing with this compound to identify microorganisms active in syntrophic propionate oxidation in anoxic soil, highlighting its utility in studying microbial ecology (Lueders, Pommerenke, & Friedrich, 2004).

  • Aquatic Animal Research this compound has applications in aquatic animal research as well. Sheikhzadeh et al. (2021) investigated the effects of dietary sodium propionate on immune-related genes and resistance against pathogens in goldfish, demonstrating its relevance in aquaculture and fish health studies (Sheikhzadeh, Ahmadifar, Dawood, & Soltani, 2021).

  • Textile Industry Research In the textile industry, this compound has been researched for its utility in fabric treatment. Lee and Kim (2001) studied the application of sodium propionate as a catalyst in the durable press finish of cotton/polyester fabrics, indicating its potential industrial applications (Lee & Kim, 2001).

  • Pharmaceutical Research The compound is also significant in pharmaceutical research. O'Connor et al. (1992) produced [14C]FK-506 using sodium [1−14C]propionate, showcasing its role in the synthesis of medically relevant compounds (O'Connor, Ellsworth, Omstead, Jenkins, & Kaplan, 1992).

  • Biochemistry and Metabolic Studies Finally, this compound is used in biochemistry and metabolic studies. Houwen et al. (1987) utilized it in propionate degradation studies, employing 13C-NMR to understand metabolic pathways in methanogenic cultures (Houwen, Dijkema, Schoenmakers, Stams, & Zehnder, 1987).

Mechanism of Action

Sodium propionate, the non-isotopic variant of Sodium propionate-2,3-13C2, has been shown to have anti-inflammatory and antioxidant effects . It has been found to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Safety and Hazards

The safety data sheet for Sodium propionate-1,2-13C2, a similar compound, indicates that it is harmful in contact with skin . Protective measures such as wearing gloves and protective clothing are recommended .

properties

IUPAC Name

sodium;(2,3-13C2)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPEJDQGNYQSM-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584066
Record name Sodium (2,3-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.046 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201996-20-5
Record name Sodium (2,3-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201996-20-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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